Anti-HIV-1 Protease Activity: Ganolucidic Acid A vs. Ganoderic Acid B and Ganodermanondiol
Ganolucidic acid A demonstrates anti-HIV-1 protease activity with an IC50 in the range of 20-90 μM, placing it among the more potent lanostane triterpenoids in this assay system. In contrast, the structurally related analog ganoderic acid B exhibits substantially weaker activity with an IC50 of 0.17-0.23 mM (170-230 μM), representing a 2- to 10-fold reduction in potency relative to the upper bound of ganolucidic acid A's IC50 range [1]. Furthermore, the comparator ganodermanondiol, which shares the same 20-90 μM IC50 range, has been reported with a specific value of 90 μM in independent testing, whereas ganolucidic acid A's precise activity may trend toward the more potent end of the reported range .
| Evidence Dimension | Anti-HIV-1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 20-90 μM |
| Comparator Or Baseline | Ganoderic acid B: 0.17-0.23 mM (170-230 μM); Ganodermanondiol: 90 μM |
| Quantified Difference | Ganolucidic acid A is 2- to 10-fold more potent than ganoderic acid B; potency comparable to or potentially exceeding ganodermanondiol within the reported range |
| Conditions | In vitro HIV-1 protease inhibition assay (biochemical assay, not cell-based) |
Why This Matters
Researchers requiring a Ganoderma-derived triterpenoid with measurable anti-HIV-1 protease activity should prioritize ganolucidic acid A over ganoderic acid B due to the quantifiable potency advantage, which translates to lower compound consumption and reduced solvent effects in biochemical screening cascades.
- [1] Min, B. S., Nakamura, N., Miyashiro, H., Bae, K. W., & Hattori, M. (1998). Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease. Chemical and Pharmaceutical Bulletin, 46(10), 1607-1612. View Source
